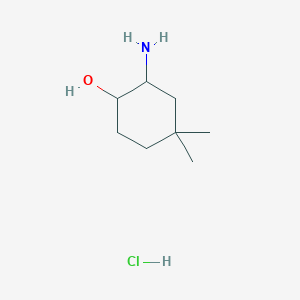
2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride: is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of cyclohexanol, featuring an amino group and two methyl groups at the 4-position, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with .
Amination: The ketone undergoes reductive amination with or an in the presence of a reducing agent such as .
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
- The industrial production of 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming or .
Reduction: Reduction reactions can convert the amino group to an .
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds .
Industry:
- Utilized in the production of specialty chemicals and polymers .
Mecanismo De Acción
The mechanism by which 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to specific receptors or enzymes , influencing their activity. The molecular targets and pathways involved can vary, but typically include interactions with amine receptors or enzyme active sites .
Comparación Con Compuestos Similares
- 2-Amino-4-methylcyclohexanol
- 2-Amino-4,4-dimethylcyclohexanone
- 2-Amino-4,4-dimethylcyclohexane
Comparison:
- 2-Amino-4,4-dimethylcyclohexan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring, providing distinct reactivity and versatility in chemical synthesis.
- Compared to 2-Amino-4-methylcyclohexanol , the additional methyl group in this compound enhances steric hindrance, affecting its reactivity and interactions.
- 2-Amino-4,4-dimethylcyclohexanone lacks the hydroxyl group, making it less versatile in certain reactions but potentially more reactive in others.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
2-amino-4,4-dimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2)4-3-7(10)6(9)5-8;/h6-7,10H,3-5,9H2,1-2H3;1H |
Clave InChI |
PIWVZFGTSCLQLX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C(C1)N)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)

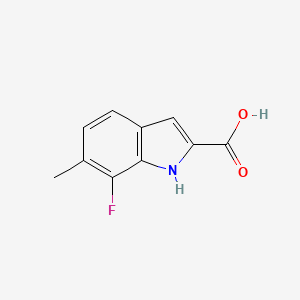
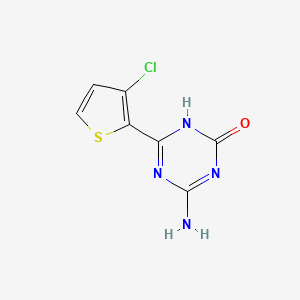
![(3R)-N,N-Dimethyl-3-[(pentan-3-yl)amino]butanamide](/img/structure/B13206588.png)
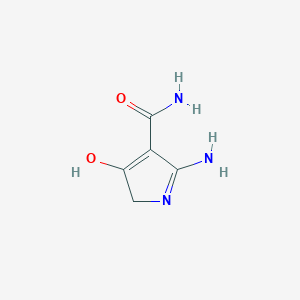
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyrimidin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13206598.png)
![1-[1-(Methylamino)cyclohexyl]ethan-1-one](/img/structure/B13206616.png)

![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
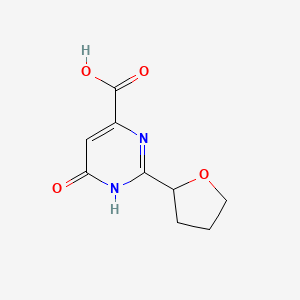
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)
